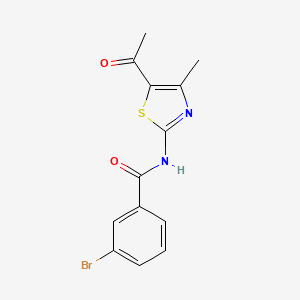

![molecular formula C11H15Cl2N3O B2758121 3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride CAS No. 2197062-78-3](/img/structure/B2758121.png)

3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride

カタログ番号 B2758121

CAS番号:

2197062-78-3

分子量: 276.16

InChIキー: RMZDMXCGECEOEE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

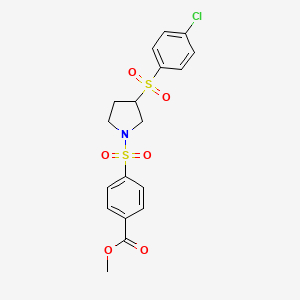

“3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which is known for its biological activity . Pyrrolopyrazine compounds contain pyrrole and pyrazine rings .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of “3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride” includes a spiro atom, which is a quaternary carbon atom shared by two rings . The compound contains a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .科学的研究の応用

Crystal Structure and Molecular Interaction Studies

- The crystal structure analysis of compounds with spiro links connecting piperidine, pyrrolidine, and indole residues has been detailed, offering insights into their conformation and interactions within the crystal matrix. Such studies are fundamental for understanding molecular geometry, conformations, and potential reactivity or binding characteristics (Farag et al., 2013).

Synthesis and Modification of Bioactive Compounds

- The incorporation of spiro-piperidine units in synthetic bacteriochlorins has been explored for tuning the spectral properties of these molecules, which are crucial for applications in photodynamic therapy and as near-infrared absorbers (Reddy et al., 2013). The synthetic routes to novel spiro compounds, including spiro-pyrrolidines and spiro-piperidines, have demonstrated their potential in medicinal chemistry, particularly as antihypertensive agents and antimycobacterial compounds (Davis et al., 1983; Kumar et al., 2009).

Development of Highly Selective and Efficacious Inhibitors

- Spirocyclic compounds have been designed and synthesized as highly selective and efficacious inhibitors targeting specific receptors, demonstrating the versatility of these structures in drug discovery and development. For example, spiro[indoline-3,4'-piperidine]-2-ones have shown promise as c-Met/ALK dual inhibitors, indicative of their potential in cancer therapy (Li et al., 2013).

Advanced Materials and Chemical Synthesis Techniques

- The synthesis of spirocyclic nitroxides has been explored for applications in modern natural sciences, indicating their role in developing materials with unique magnetic or electronic properties. These compounds have applications ranging from dynamic nuclear polarization experiments to potential use in organic electronics and spintronics (Zaytseva & Mazhukin, 2021).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c15-10-11(2-5-12-6-3-11)8-1-4-13-7-9(8)14-10;;/h1,4,7,12H,2-3,5-6H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZDMXCGECEOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=NC=C3)NC2=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)

![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)

![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)

![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)

![5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2758047.png)

![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)

![N-[2-(1-azepanylcarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2758060.png)